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Compound of Interest

Compound Name: Steffimycin B

Cat. No.: B1197124

Get Quote

Introduction & Chemical Identity

Steffimycin B is a member of the anthracycline class of antibiotics, structurally distinct due to
its specific glycosylation pattern and oxidation state of the naphthacenetrione core. Unlike
daunorubicin or doxorubicin, it possesses a unique sugar moiety (4-O-methyl-L-rhamnose
derivative) and lacks the amino sugar functionality, influencing its solubility and DNA-binding

kinetics.

Physicochemical Core Data
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Parameter Value

(2S,3S,4R)-4-[(6-deoxy-2,4-di-O-methyl-a-L-
mannopyranosyl)oxy]-3,4-dihydro-2,5,7-

IUPAC Name _ _
trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-
naphthacenetrione

Molecular Formula C29H32013

Exact Mass 588.1843 Da

Molecular Weight 588.56 g/mol

CAS Number 54526-94-2

Appearance Orange-red crystalline powder

N Soluble in DMSO, MeOH, CHCIs; Insoluble in

Solubility

H20

Mass Spectrometry (MS) Analysis[5][6][7]

Mass spectrometry provides the primary validation of molecular weight and fragmentation
topology. For Steffimycin B, Electrospray lonization (ESI) in positive mode is the standard
protocol due to the molecule's ability to form stable adducts.

lonization & Detection Protocol
e lon Source: ESI (+) / APCI (+)

e Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

e Flow Rate: 5-10 pL/min (Direct Infusion).

Key Diagnostic lons

The following table summarizes the expected ion species observed in a high-resolution Q-TOF
or Orbitrap analysis.
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lon Species m/z (Theoretical) Description

Protonated molecular ion.
[M+H]* 589.1915 Base peak in acidic mobile

phases.

Sodium adduct.[1] Prominent
[M+Na]* 611.1735 ) o
in non-acidified methanol.

Ammonium adduct (if
[M+NHa]* 606.2181 ]
ammonium buffers are used).

Aglycone fragment
[M-Sugar+H]* ~415.1 (Steffimycinone B core) after
glycosidic bond cleavage.

Fragmentation Logic (MS/MS)

Fragmentation (CID) of the parent ion [M+H]* typically follows a predictable pathway:

o Glycosidic Cleavage: The weakest bond is the O-glycosidic linkage at C-10. Neutral loss of
the sugar moiety (CsH1504, ~175 Da) generates the aglycone ion.

o Water Loss: Sequential loss of H20 molecules ([M+H-18]*) from the tertiary alcohol at C-9.

» Methoxy Radical Loss: High-energy collisions may strip methyl radicals (*CHs, 15 Da) from
the methoxy groups.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][4][8][9][10]

NMR is the definitive tool for stereochemical assignment. Steffimycin B requires a high-field
instrument (= 500 MHz) to resolve the overlapping sugar protons and the methoxy signals.

Sample Preparation

e Solvent:CDCIs (Chloroform-d) is preferred for resolution of methoxy groups. DMSO-ds is
required if exchangeable phenolic protons need to be observed.
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e Concentration: 5-10 mg in 600 pL solvent.

e Temperature: 298 K (25°C).

'H NMR Data Summary (Representative)

The spectrum is dominated by three distinct regions: the downfield chelated phenols, the
aromatic core, and the upfield sugar/aliphatic signals.
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Region

Chemical
Shift (5
ppm)

Multiplicity

Integration

Assignment

Structural
Insight

Phenolic

12.00 - 13.50

Singlet (s)

6-OH, 11-OH

H-bonded to
quinone
carbonyls
(Chelated).

Aromatic

7.20-7.80

Doublets (d)

H-1, H-2 (or
H-2,3)

Tetracene
core aromatic

protons.

Anomeric

5.30-5.50

Doublet (d)

H-1' (Sugar)

Anomeric
proton;
coupling
constant J
indicates o/

config.

Methoxy

3.90 -4.05

Singlets (s)

-OCHs (x3)

3 distinct
singlets:
Aglycone (C-
4) + Sugar
(C-2,, C-4.

Sugar Ring

3.00 - 4.50

Multiplets (m)

H-2', H-3', H-
4' H-5'

Methine
protons of the

sugar ring.

Aliphatic

2.10-2.40

Multiplet

2H

H-8
(Aglycone)

Methylene
protons of the

A-ring.

Methyl

1.20-1.40

Doublet (d)

3H

H-6' (Sugar)

C-6 methyl of
the deoxy-
sugar (L-

configuration)
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Tertiary
) 9-CHs methyl on the
Methyl 1.10-1.30 Singlet (s) 3H
(Aglycone) aglycone
ring.

3C NMR & DEPT Analysis

Carbonyls: Signals > 180 ppm correspond to the quinone carbonyls (C-5, C-12).

Aromatic Carbons: 110-160 ppm range.

Anomeric Carbon: ~100 ppm (Diagnostic for glycosylation).

Methoxy Carbons: ~56-60 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of Steffimycin B
using the data described above.
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Figure 1: Logical workflow for the isolation and spectroscopic validation of Steffimycin B.
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Experimental Protocols
Protocol A: Rapid Identification via TLC

Before expensive spectral analysis, confirm presence using Thin Layer Chromatography.
o Stationary Phase: Silica Gel 60 F2sa.

e Mobile Phase: Chloroform:Methanol (95:5 v/v).

 Visualization: UV light (254 nm) and Anisaldehyde-H2SOa4 spray (heating required).

o Result: Steffimycin B appears as an orange spot; turns violet/blue upon acid spray heating.

Protocol B: NMR HMBC Correlation Setup

To link the sugar moiety to the aglycone (crucial for distinguishing Steffimycin B from analogs):
e Pulse Sequence: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).
o Optimization: Set long-range coupling constant (

) to 8 Hz.

o Target Correlation: Look for the cross-peak between the anomeric proton (H-1") and the C-7
carbon of the aglycone. This definitively proves the glycosylation site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. uni-saarland.de [uni-saarland.de]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Steffimycin
B]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197124/docs#technical-guide-spectroscopic-
profiling-of-steffimycin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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